

In-depth Technical Guide: Spectroscopic Data of 2-(2-Oxocyclohexyl)acetyl chloride

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Compound of Interest

Compound Name: 2-(2-Oxocyclohexyl)acetyl chloride

Cat. No.: B3130317

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the predicted spectroscopic data for **2-(2-Oxocyclohexyl)acetyl chloride**. In the absence of experimentally recorded spectra in the public domain, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established spectral characteristics of its constituent functional groups. Detailed experimental protocols for its synthesis from 2-(2-Oxocyclohexyl)acetic acid and for the acquisition of spectroscopic data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(2- Oxocyclohexyl)acetyl chloride**. These predictions are derived from established spectral data for cyclohexanones and acyl chlorides.

Table 1: Predicted ¹H NMR Data



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
Hα (next to C=O in ring)	2.2 - 2.5	m	2H
Hβ, Hγ (ring)	1.5 - 2.2	m	6Н
CH (methine on ring)	2.5 - 3.0	m	1H
CH ₂ (acetyl group)	2.8 - 3.2	d	2H

Table 2: Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C=O (ketone)	208 - 215
C=O (acyl chloride)	170 - 175
CH (methine on ring)	45 - 55
CH₂ (acetyl group)	40 - 50
CH ₂ (ring carbons)	25 - 40

Table 3: Predicted IR Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (acyl chloride)	1780 - 1820	Strong
C=O (ketone)	1705 - 1725	Strong
C-H (sp³)	2850 - 3000	Medium-Strong
C-CI	650 - 800	Medium

Table 4: Predicted Mass Spectrometry Data



Fragment	Predicted m/z	Comments
[M]+	174/176	Molecular ion (isotope pattern for CI)
[M-CI]+	139	Loss of chlorine
[M-CH ₂ COCl]+	97	Loss of the acetyl chloride side chain
[C ₆ H ₉ O] ⁺	97	Acylium ion from the ring
[CH₂COCI] ⁺	77/79	Acetyl chloride fragment

Experimental Protocols Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride

This protocol describes a general method for the synthesis of **2-(2-Oxocyclohexyl)acetyl chloride** from **2-(2-Oxocyclohexyl)acetic** acid using thionyl chloride.

Materials:

- · 2-(2-Oxocyclohexyl)acetic acid
- Thionyl chloride (SOCl₂)
- · Dry toluene
- · Round-bottom flask
- Reflux condenser
- · Heating mantle
- Rotary evaporator

Procedure:



- In a dry round-bottom flask, suspend 2-(2-Oxocyclohexyl)acetic acid in an excess of thionyl chloride.
- Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate under reduced pressure. Repeat this step twice.
- The resulting crude 2-(2-Oxocyclohexyl)acetyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.

Spectroscopic Analysis

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integrals.
- 2.2.2. Infrared (IR) Spectroscopy
- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.

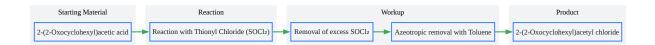


• Record the IR spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquire the mass spectrum over an appropriate m/z range.
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

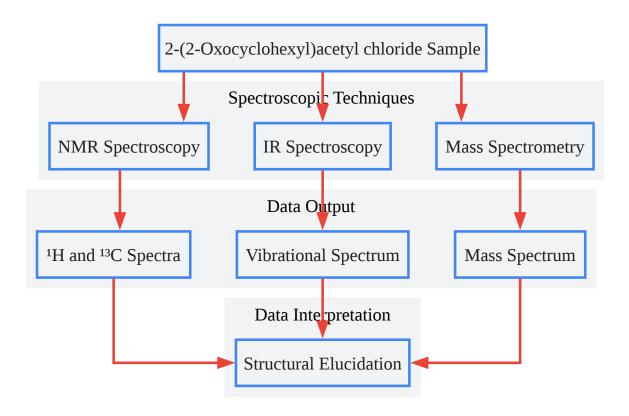
Visualizations



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Caption: Synthesis workflow for 2-(2-Oxocyclohexyl)acetyl chloride.





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Caption: Workflow for the spectroscopic analysis of the target compound.

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